N6,1-Dimethyladenine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-1H-purin-6-amine typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields N,1-Dimethyl-1H-purin-6-amine as the primary product .
Industrial Production Methods
In industrial settings, the production of N,1-Dimethyl-1H-purin-6-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to adenine or other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
N,1-Dimethyl-1H-purin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
N,1-Dimethyl-1H-purin-6-amine exerts its effects primarily by inhibiting serine/threonine protein kinases. These enzymes play crucial roles in cell cycle regulation, apoptosis, and other cellular processes. By binding to the active site of these kinases, N,1-Dimethyl-1H-purin-6-amine prevents their phosphorylation activity, thereby modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound of N,1-Dimethyl-1H-purin-6-amine, adenine is a fundamental component of nucleic acids.
6-Methylaminopurine: Similar to N,1-Dimethyl-1H-purin-6-amine but with only one methyl group attached to the nitrogen atom at the 6th position.
6-Chloropurine: Another derivative of adenine, where the amino group is replaced by a chlorine atom.
Uniqueness
N,1-Dimethyl-1H-purin-6-amine is unique due to its dual methylation, which significantly enhances its ability to inhibit protein kinases compared to its non-methylated counterparts. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9N5 |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,1-dimethyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5/c1-8-7-5-6(10-3-9-5)11-4-12(7)2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
KMUXOTXTQCJGCE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=C(N=CN2)N=CN1C |
Origin of Product |
United States |
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